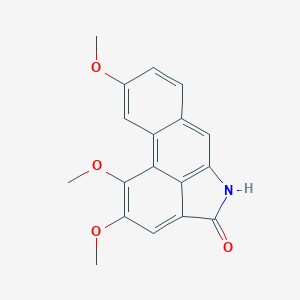

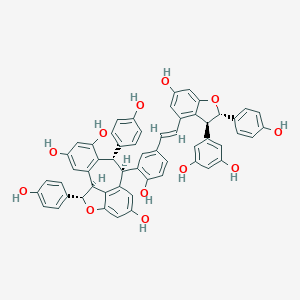

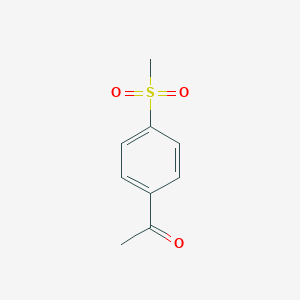

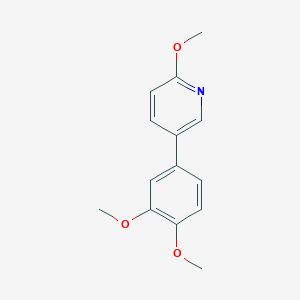

![molecular formula C10H11ClO2S B052657 2-[(4-Chlorobenzyl)thio]propanoic acid CAS No. 122305-66-2](/img/structure/B52657.png)

2-[(4-Chlorobenzyl)thio]propanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds related to 2-[(4-Chlorobenzyl)thio]propanoic acid often involves multi-step chemical reactions, starting from basic organic or inorganic substances to achieve the desired chemical structure with specific stereochemistry. A notable example is the synthesis of optically active 1,4-thiazane-3-carboxylic acid from cysteine via optical resolution and preferential crystallization, showcasing the complexity and precision required in synthesizing specific organic compounds (Shiraiwa et al., 1998).

Molecular Structure Analysis

The molecular structure of chemical compounds is crucial in determining their chemical reactivity and physical properties. Structural studies often involve the use of X-ray crystallography, NMR spectroscopy, and other analytical methods to elucidate the arrangement of atoms within a molecule. For example, studies on compounds similar to 2-[(4-Chlorobenzyl)thio]propanoic acid reveal complex molecular assemblies and the importance of stereochemistry in determining the properties of chemical compounds (Fomulu et al., 2002).

Chemical Reactions and Properties

The chemical reactions involving 2-[(4-Chlorobenzyl)thio]propanoic acid and its derivatives are diverse, highlighting the compound's reactivity with various nucleophiles and electrophiles. The formation of thietanium ion from 2-chloro-4-(methylthio)butanoic acid illustrates the complex reactions these compounds can undergo and the formation of reactive intermediates that may be associated with their mutagenicity (Jolivette et al., 1998).

Aplicaciones Científicas De Investigación

Sorption of Phenoxy Herbicides

Research by Werner, Garratt, and Pigott (2012) explored the sorption of 2,4-D and other phenoxy herbicides to soil, organic matter, and minerals, compiling data from various studies to understand the distribution coefficients and influence of soil parameters on herbicide sorption. This work emphasizes the interaction between herbicides and environmental components, which may be relevant for considering the environmental fate and mobility of "2-[(4-Chlorobenzyl)thio]propanoic acid" if it shares similar chemical properties or uses (Werner et al., 2012).

Environmental Impact of Herbicides

Islam et al. (2017) reviewed the environmental impact of the herbicide 2,4-D, detailing its detection in various environmental matrices and its toxic effects on non-target organisms. The review discusses the need for further research on its fate, accumulation, and the effects of low-level exposures, which could also be applicable to the study and management of compounds like "2-[(4-Chlorobenzyl)thio]propanoic acid" concerning environmental safety and regulations (Islam et al., 2017).

Reactive Extraction of Carboxylic Acids

Djas and Henczka (2018) discussed the reactive extraction of carboxylic acids using organic solvents and supercritical fluids, highlighting techniques for the separation of carboxylic acids from aqueous solutions. Given the structural nature of "2-[(4-Chlorobenzyl)thio]propanoic acid" as a carboxylic acid, insights into its potential extraction and purification processes could be derived from this review (Djas & Henczka, 2018).

Biotechnological Routes Based on Lactic Acid Production

Gao, Ma, and Xu (2011) reviewed the production of lactic acid and its derivatives via biotechnological routes, emphasizing the potential of lactic acid as a feedstock for green chemistry. This research could provide a conceptual framework for exploring biotechnological applications and production methods for "2-[(4-Chlorobenzyl)thio]propanoic acid" and related compounds (Gao et al., 2011).

Direcciones Futuras

Propiedades

IUPAC Name |

2-[(4-chlorophenyl)methylsulfanyl]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO2S/c1-7(10(12)13)14-6-8-2-4-9(11)5-3-8/h2-5,7H,6H2,1H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUNWCLBBXUZVJX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)SCC1=CC=C(C=C1)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90399859 |

Source

|

| Record name | 2-[(4-CHLOROBENZYL)THIO]PROPANOIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90399859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.71 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(4-Chlorobenzyl)thio]propanoic acid | |

CAS RN |

122305-66-2 |

Source

|

| Record name | 2-[(4-CHLOROBENZYL)THIO]PROPANOIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90399859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.